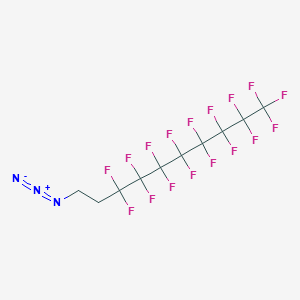
Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-: is a highly fluorinated organic compound. It is characterized by the presence of an azido group and multiple fluorine atoms, which impart unique chemical properties. This compound is part of the broader class of perfluorinated compounds, known for their stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- typically involves the introduction of the azido group into a perfluorinated decane backbone. This can be achieved through nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by an azido group under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, followed by azidation. The use of specialized equipment to handle the highly reactive and potentially hazardous azido group is essential to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, although the presence of multiple fluorine atoms generally imparts high resistance to oxidative degradation.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in polar aprotic solvents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst like palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products:
Substitution: Formation of various substituted derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of oxidized fluorinated products.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other fluorinated compounds.
- Studied for its unique reactivity due to the presence of both azido and fluorinated groups.
Biology and Medicine:
- Potential applications in drug delivery systems due to its stability and resistance to metabolic degradation.
- Investigated for use in imaging agents due to the unique properties of fluorinated compounds.
Industry:
- Utilized in the production of specialized coatings and materials that require high resistance to chemical and thermal degradation.
- Employed in the development of advanced materials for electronics and aerospace applications.
Mécanisme D'action
The mechanism of action of Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages. The fluorinated backbone imparts hydrophobicity and resistance to degradation, making it suitable for applications where stability is crucial.
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol
Comparison:
- Uniqueness: The presence of the azido group in Decane, 10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- distinguishes it from other similar fluorinated compounds. This functional group imparts unique reactivity, making it valuable for specific synthetic applications.
- Stability: Like other perfluorinated compounds, it exhibits high stability and resistance to degradation, which is a common feature among its analogs.
Propriétés
Numéro CAS |
121177-79-5 |
|---|---|
Formule moléculaire |
C10H4F17N3 |
Poids moléculaire |
489.13 g/mol |
Nom IUPAC |
10-azido-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane |
InChI |
InChI=1S/C10H4F17N3/c11-3(12,1-2-29-30-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2 |
Clé InChI |
YRTHCPJYBRQDBB-UHFFFAOYSA-N |
SMILES canonique |
C(CN=[N+]=[N-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)

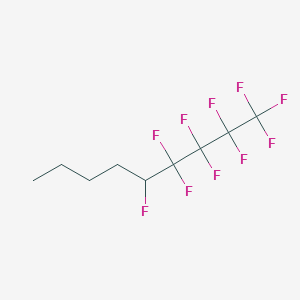
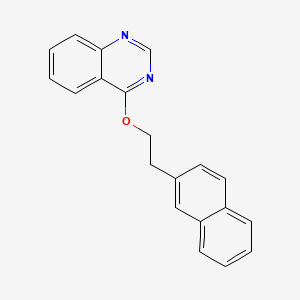
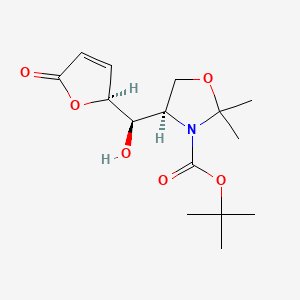
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
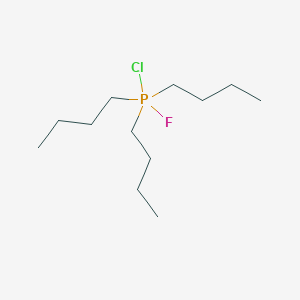
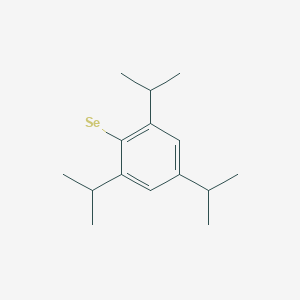
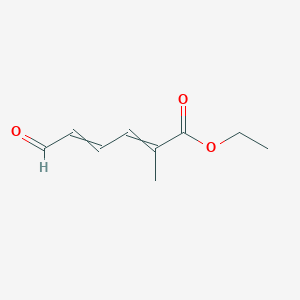
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)


![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
